N-({N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a fluorophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Furan-2-carboxylic Acid: The hydrazone intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide imparts unique electronic properties, making it distinct from its analogs with different substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C15H14FN3O3 |
---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14FN3O3/c1-10(11-4-6-12(16)7-5-11)18-19-14(20)9-17-15(21)13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI Key |
XRCZXEBCWOTHCP-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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